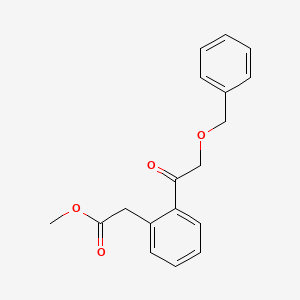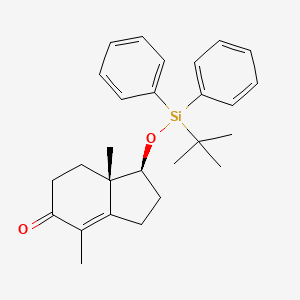![molecular formula C42H36N6O B12527003 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine CAS No. 686780-97-2](/img/structure/B12527003.png)
4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound featuring multiple pyridine rings
Preparation Methods
The synthesis of 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common synthetic route includes the formation of intermediate compounds through reactions such as nucleophilic substitution and cyclization. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents such as halogens or alkylating agents.
Scientific Research Applications
4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine has diverse applications in scientific research:
Biology: The compound’s ability to bind to metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is investigated for its use in materials science, particularly in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, such as enzyme activity and electron transfer processes. The compound’s structure allows it to form stable complexes with metals, which can then participate in catalytic cycles or biological interactions .
Comparison with Similar Compounds
Similar compounds include:
4-(2,6-Dipyridin-4-ylpyridin-4-yl)benzonitrile: This compound also features multiple pyridine rings and is used in coordination chemistry.
4-(2,6-Dipyridin-2-ylpyridin-4-yl)aniline: Known for its applications in materials science and as a ligand in metal complex formation.
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzoic acid: Utilized in similar research areas, particularly in studying metal-ligand interactions.
The uniqueness of 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine lies in its specific structural arrangement, which provides distinct electronic and steric properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
686780-97-2 |
|---|---|
Molecular Formula |
C42H36N6O |
Molecular Weight |
640.8 g/mol |
IUPAC Name |
4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C42H36N6O/c1-2-3-4-13-22-49-34-24-30(32-26-39(35-14-5-9-18-43-35)47-40(27-32)36-15-6-10-19-44-36)23-31(25-34)33-28-41(37-16-7-11-20-45-37)48-42(29-33)38-17-8-12-21-46-38/h5-12,14-21,23-29H,2-4,13,22H2,1H3 |
InChI Key |
QYEWVFJHNTUANU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=CC(=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


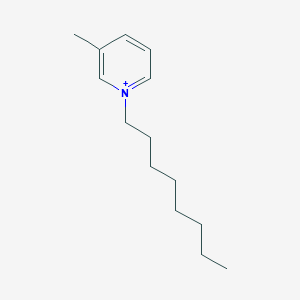
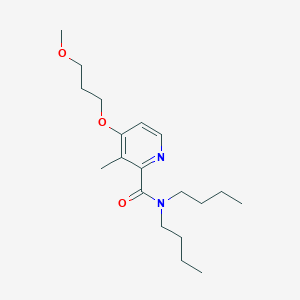
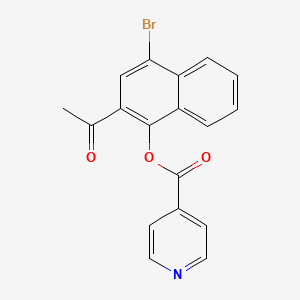
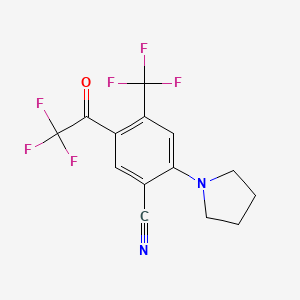

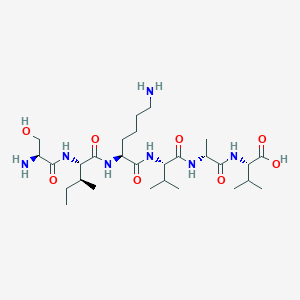
![2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]-](/img/structure/B12526952.png)

![Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B12526967.png)
